AZ-2 is a synthetic organic compound recognized for its selective inhibition of the lipid kinase phosphoinositide 3-kinase gamma (PI3Kγ). This compound represents a novel chemotype that binds to a conserved region within the ATP-binding pocket of PI3Kγ, leading to a unique conformational change that distinguishes it from traditional inhibitors. The IUPAC name for AZ-2 is N-(5-{2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-4-methyl-1,3-thiazol-2-yl)acetamide .
AZ-2 is classified as a synthetic organic compound, specifically designed for pharmacological applications. It falls under the category of small molecule inhibitors targeting specific enzymes involved in signaling pathways relevant to various diseases, particularly cancer and inflammatory conditions .
The synthesis of AZ-2 involves several steps, typically starting from readily available organic precursors. The process includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
AZ-2 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
The molecular formula for AZ-2 is C18H22N2O2S, with a molecular weight of approximately 342.45 g/mol. The three-dimensional conformation allows for optimal interaction with PI3Kγ, facilitating its inhibitory action .
AZ-2 primarily undergoes reactions relevant to its function as an enzyme inhibitor. Key reactions include:
Understanding these reactions is critical for optimizing AZ-2's efficacy and safety profiles in therapeutic applications .
The mechanism of action for AZ-2 involves:
This selective inhibition makes AZ-2 a promising candidate for targeted cancer therapies, particularly in tumors with aberrant PI3K signaling .
AZ-2 exhibits several notable physical and chemical properties:
These properties are essential for formulating AZ-2 into viable pharmaceutical preparations .
AZ-2 has significant potential applications in scientific research, particularly in:
The ongoing research into AZ-2 underscores its relevance in developing novel therapeutic strategies targeting critical signaling pathways involved in disease progression .
The AZ-2 designation applies to two structurally distinct chemical entities with different molecular targets and therapeutic applications:
Tesaglitazar-related AZ-2: Identified as (2S)-2-ethoxy-3-[4-(2-{4-[(methylsulfonyl)oxy]phenyl}ethoxy)phenyl]propanoic acid, this compound is a peroxisome proliferator-activated receptor (PPAR) agonist developed for type 2 diabetes. It features a molecular weight of 408.465 g/mol (C₂₀H₂₄O₇S) and a chiral center that determines its stereospecific activity. The compound appears in the RCSB PDB database as ligand AZ2 and in DrugBank as DB06536 [1].
PI3Kγ inhibitor AZ-2: This compound (C₁₇H₁₇BrF₃NO₃) has a molecular weight of 369.15 g/mol and represents a distinct chemotype featuring a brominated aromatic system and acetamide functionality. Documented in the IUPHAR/BPS Guide to Pharmacology (GtoPdb) as ligand 10233, it exhibits high selectivity for phosphoinositide 3-kinase gamma (PI3Kγ) through a novel inhibition mechanism [4].
The nomenclature challenges arise from different naming conventions across databases and publications. The Tesaglitazar analog appears with systematic names varying between naming systems (e.g., OpenEye OEToolkits: "(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid"), while the PI3Kγ inhibitor carries identifiers including USP25 and 28 inhibitor AZ-2 in PubChem (CID 135397657) and AZ-2 in synthetic chemistry contexts [3] [4]. This variability complicates electronic searching and data aggregation, as illustrated in the comparative table below:
Table 1: Nomenclature and Chemical Identifier Comparison
Compound Type | Canonical SMILES | InChIKey | Registry Numbers | Database Identifiers |
---|---|---|---|---|
Tesaglitazar analog | CCOC@@HC(=O)O | CXGTZJYQWSUFET-IBGZPJMESA-N | 251565-85-2 (CAS) | RCSB PDB: AZ2; DrugBank: DB06536 |
PI3Kγ inhibitor | CC(=O)Nc1sc(c(n1)C)c1cc(C)c2c(c1)CN(C2=O)C@HC | CNCRCDLWUGCPSJ-LBPRGKRZSA-N | Not available in sources | GtoPdb: 10233; PubChem CID: 134163708 |
These discrepancies highlight the critical importance of utilizing unique molecular descriptors (InChIKeys, canonical SMILES) rather than generic compound codes when reporting biological findings. The potential for research misinterpretation is significant when only the "AZ-2" designation is used without structural verification, particularly in computational studies or literature reviews where chemical identity ambiguity can propagate errors across scientific domains.
The development pathways for these AZ-2 designated compounds reflect divergent pharmaceutical strategies and historical contexts:
Tesaglitazar-related AZ-2: Emerging from early 2000s diabetes research, this compound was developed as part of AstraZeneca's program to create dual PPARα/γ agonists. The strategy aimed to simultaneously improve insulin sensitivity (via PPARγ activation) and lipid metabolism (via PPARα activation), addressing multiple facets of metabolic syndrome. The compound's optimization focused on modifying the acidic head group and linking chain to balance potency at both receptor subtypes while maintaining favorable pharmacokinetic properties. Its chemical structure evolved from earlier glitazars through ethoxy substitution at the chiral center and sulfonyloxy termination in the lipophilic tail [1]. Despite promising Phase II clinical results demonstrating improved apolipoprotein profiles in insulin-resistant subjects, AstraZeneca discontinued development in 2006 due to strategic portfolio decisions rather than solely efficacy or safety concerns. This discontinuation illustrates how non-scientific factors influence drug development trajectories even for biologically active compounds.
PI3Kγ inhibitor AZ-2: Discovered through structure-based drug design in the 2010s, this AZ-2 chemotype emerged from targeting the PI3Kγ isoform's unique activation loop dynamics. Unlike conventional PI3K inhibitors that target the ATP-binding pocket in the DFG-in conformation, AZ-2 binds to the conserved ATP-binding region but induces a DFG-out conformation and activation loop rearrangement—a mechanism analogous to type II protein kinase inhibitors but previously unreported in lipid kinases. This novel mechanism occurs exclusively in PI3Kγ due to structural features in its catalytic domain. The compound's discovery was published with crystallographic evidence (PDB ligand E78) demonstrating this unusual allosteric effect [4]. Optimization of this chemotype led to AZD3458, a derivative with enhanced pharmacokinetic properties and in vivo potency in oncology models. This development path exemplifies the rational design approach leveraging structural biology to achieve isoform selectivity among challenging kinase targets.
The temporal separation between these compounds' development (early 2000s versus 2010s) underscores evolving paradigms in drug discovery—from phenotypic optimization of metabolic regulators to target-focused design of signaling modulators. Both pathways, however, reflect the pharmaceutical industry's pursuit of novel mechanistic approaches to disease modification despite differing scientific contexts and technological capabilities.
Despite their structural differences, both AZ-2 designated compounds maintain significant relevance across academic and industrial research domains:
Table 2: Research Applications and Significance of AZ-2 Compounds
Research Domain | Tesaglitazar-related AZ-2 | PI3Kγ inhibitor AZ-2 |
---|---|---|
Primary Target | PPARα/γ (peroxisome proliferator-activated receptors) | PI3Kγ (phosphoinositide 3-kinase gamma) |
Therapeutic Area | Type 2 diabetes, metabolic syndrome | Immuno-oncology, inflammatory diseases |
Research Applications | PPAR signaling mechanisms; insulin resistance models | Tumor microenvironment modulation; myeloid cell recruitment |
Industrial Significance | Discontinued clinical candidate (AstraZeneca) | Pharmacological tool compound; lead optimization scaffold |
Unique Properties | Dual PPARα/γ agonism; chiral specificity | PI3Kγ-selective DFG-out induction; novel chemotype |
Target validation studies exploring downstream effects of dual PPAR activationAcademic publications referencing this AZ-2 variant have increased by approximately 15% annually since 2010, reflecting sustained interest in PPAR biology beyond clinical development. Its availability from chemical suppliers (e.g., HY-111570) facilitates ongoing exploration of metabolic signaling pathways [4].
PI3Kγ inhibitor AZ-2 has gained prominence in immuno-oncology research due to PI3Kγ's role in regulating the tumor microenvironment:
Both compounds exemplify how "failed" drug candidates or specialized tool compounds maintain long-term scientific value beyond initial development objectives. The Tesaglitazar analog informs basic nuclear receptor pharmacology, while the PI3Kγ inhibitor enables targeted exploration of immune cell signaling—demonstrating that research significance transcends commercial development outcomes. Their shared AZ-2 designation, while problematic for database searches, accidentally highlights how simple alphanumeric codes can obscure complex research histories that remain scientifically fertile.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7